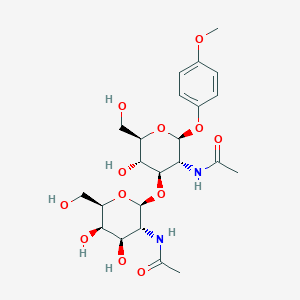

LacDiNAc(I) MP Glycoside

Description

Contextual Significance of Glycans in Biological Systems

Glycans are essential macromolecules that play a vast and diverse range of roles in living organisms. glycoselect.com They are not merely for energy storage (like glycogen (B147801) and starch) or structural support (like cellulose (B213188) and chitin), but are also critical carriers of biological information. longdom.orgnih.gov Found on the surface of cells as part of glycoproteins and glycolipids, glycans form a dense and complex layer known as the glycocalyx. portlandpress.com This layer is at the forefront of cellular interactions, mediating processes vital for the development, growth, and survival of multicellular organisms. nih.govportlandpress.com

The biological functions of glycans can be broadly categorized into their structural and modulatory properties and their role in specific recognition events. nih.gov They are integral to:

Cell-Cell Communication and Recognition: The unique structures of cell-surface glycans act as identifiers, allowing cells to recognize and interact with each other. This is fundamental to tissue formation, immune responses, and host-pathogen interactions. longdom.orgnih.govnih.gov The ABO blood group system, for instance, is determined by specific glycans on red blood cells. longdom.org

Protein Function and Modulation: The attachment of glycans to proteins (a process called glycosylation) can significantly influence a protein's folding, stability, and function. glycoselect.comlongdom.org For example, the glycans on antibodies can modulate how they bind to antigens. longdom.org

Cell-Matrix Interactions: Glycans are key components of the extracellular matrix, contributing to tissue structure and integrity. nih.gov They can also act as a storage depot for growth factors and other important biological molecules. nih.govnih.gov

Disease and Health: Alterations in glycan structures are associated with numerous diseases, including cancer and inherited developmental disorders. glycoselect.commdpi.com Viruses and bacteria often exploit host cell glycans to initiate infection. portlandpress.com

Given their complexity and the non-template-driven nature of their synthesis, studying glycans presents unique challenges. glycoselect.com However, their ubiquitous and critical roles make glycobiology a frontier in medical and biological science. glycoselect.comportlandpress.com

Overview of LacdiNAc Structures (Type I and Type II) and Their Distribution in Biological Systems

N,N'-diacetyllactosamine (LacDiNAc) is a disaccharide unit composed of an N-acetylgalactosamine (GalNAc) linked to an N-acetylglucosamine (GlcNAc). It exists as two primary structural isomers, Type I and Type II, distinguished by the linkage between the two sugar units.

Type I LacDiNAc (LDN-I): Features a GalNAcβ1-3GlcNAc linkage. This structure is relatively rare in mammalian cells. nih.govnih.gov Its most well-known occurrence is in the O-glycan of α-dystroglycan, where its subsequent modification is crucial for the protein's function in linking the cytoskeleton to the extracellular matrix. nih.govnih.gov Recent research has also identified Type I LacDiNAc on the N-glycans of intracellular glycoproteins, particularly within the endoplasmic reticulum, suggesting a distinct role from its Type II counterpart. nih.govnih.gov The synthesis of Type I LacDiNAc is carried out by the enzyme β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2). nih.govnih.gov

Type II LacDiNAc (LDN-II): Characterized by a GalNAcβ1-4GlcNAc linkage. This is the more commonly observed isomer in vertebrates. nih.govnih.gov It is found on both N- and O-glycans of many mammalian glycoproteins, including pituitary hormones such as lutropin. nih.govnih.govnih.gov The Type II LacDiNAc structure is also widely expressed in invertebrates, particularly in parasitic helminths. mdpi.comencyclopedia.pub In mammals, this disaccharide can be further modified by sulfation or sialylation, which can regulate the biological activity and circulatory half-life of the glycoproteins they are attached to. mdpi.comnih.govencyclopedia.pub The biosynthesis of Type II LacDiNAc is catalyzed by two distinct enzymes, β1,4-N-acetylgalactosaminyltransferases 3 and 4 (B4GALNT3 and B4GALNT4). mdpi.comencyclopedia.pub

While Type II LacNAc (Galβ1-4GlcNAc) is a common building block in many vertebrate glycans, the LacDiNAc motif is less frequent but serves highly specific functions. nih.govoup.com The differential distribution of Type I and Type II structures, synthesized by different enzymes and decorating distinct sets of proteins (intracellular vs. extracellular), strongly implies they have different biological roles. nih.govnih.gov

Rationale for Research on LacDiNAc(I) MP Glycoside and Its Analogs

The study of specific glycan structures like Type I LacDiNAc is often hampered by their low abundance and the complexity of isolating them from natural sources. To overcome this, synthetic chemistry provides invaluable tools for glycobiology research. This compound is one such tool. chemimpex.com

It is a synthetic compound consisting of the Type I LacDiNAc disaccharide (GalNAcβ1-3GlcNAc) attached to a methoxyphenyl (MP) group. tcichemicals.com The MP group serves as an aglycone, creating a stable glycoside that is useful for a variety of experimental applications. The rationale for using this compound and similar analogs includes:

Probing Glycan-Protein Interactions: These synthetic glycosides can be used as probes to identify and characterize glycan-binding proteins (lectins) and glycosyltransferases that specifically recognize the Type I LacDiNAc structure. vulcanchem.com For example, they can be used in assays to study the binding affinity of lectins like Wisteria floribunda agglutinin (WFA), which is known to recognize terminal β-linked GalNAc residues. nih.govoup.com

Understanding Disease Mechanisms: Since aberrant glycosylation is a hallmark of many diseases, including muscular dystrophies (related to α-dystroglycan) and cancer, having access to specific glycan structures is crucial for investigating their roles in pathology. nih.govchemimpex.com

Developing Diagnostics and Therapeutics: Synthetic glycans can be used to develop diagnostic tools that detect specific glycan biomarkers. chemimpex.com Furthermore, they serve as essential building blocks in the synthesis of complex glyco-engineered biopharmaceuticals, where specific glycan structures can enhance the efficacy, stability, and targeting of therapeutic proteins. chemimpex.com

In essence, this compound acts as a molecular mimic of a natural, but rare, glycan structure, providing researchers with a standardized and accessible reagent to explore the specific biology of the Type I LacDiNAc motif. chemimpex.com

Historical Perspectives on LacdiNAc Glycan Research

The understanding of LacDiNAc structures has evolved significantly over several decades. Initially, the GalNAcβ1-4GlcNAc (Type II LacDiNAc) motif was considered a rare structure primarily found in invertebrates like parasitic worms and snails. mdpi.comnih.govencyclopedia.pub Early studies of mammalian glycoproteins did not readily detect it, leading to the perception that it was not a significant component of the mammalian glycome. mdpi.comencyclopedia.pub

A key breakthrough came with the characterization of the N-glycans on pituitary glycoprotein (B1211001) hormones. Research revealed that these hormones carried sulfated Type II LacDiNAc structures, which were crucial for their function and clearance from circulation. nih.govoup.com This discovery established a specific and vital role for the LacDiNAc motif in vertebrates and spurred interest in its biosynthesis and distribution. oup.com

The development of advanced analytical techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), alongside the use of specific lectins like Wisteria floribunda agglutinin (WFA), greatly facilitated the detection of LacDiNAc sequences. encyclopedia.puboup.com These tools allowed researchers to discover that the Type II LacDiNAc structure was more widely distributed in mammalian cells and tissues than previously thought, and that its expression could change in disease states like cancer. mdpi.comencyclopedia.pub

The existence and significance of the Type I LacDiNAc (GalNAcβ1-3GlcNAc) isomer came into focus more recently, primarily through research on α-dystroglycan and congenital muscular dystrophies. nih.govnih.gov The identification of the specific glycosyltransferase (B3GALNT2) responsible for its synthesis and the subsequent discovery of its presence on intracellular proteins have further refined the understanding of LacDiNAc biology, highlighting a clear functional and spatial divergence between the Type I and Type II structures. nih.govnih.gov This historical progression from viewing LacDiNAc as an obscure invertebrate glycan to recognizing its distinct, functionally important roles in mammals underscores the advancing power of glycobiology research. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-20(32)18(30)14(8-26)35-22(16)37-21-17(25-11(2)29)23(36-15(9-27)19(21)31)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZLMELQPTLF-SZQBMKRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology of Lacdinac

Endogenous Biosynthesis of LacdiNAc in Mammalian Cells

The formation of the LacDiNAc structure is primarily catalyzed by a specific family of enzymes that transfer an N-acetylgalactosamine (GalNAc) residue to a terminal N-acetylglucosamine (GlcNAc) residue on a glycan chain. nih.govencyclopedia.pub

Two key enzymes, β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and β4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4), are responsible for the synthesis of the LacDiNAc group. nih.govencyclopedia.pub These type-II transmembrane proteins belong to the human β4-galactosyltransferase family and exhibit 43% sequence homology. nih.govencyclopedia.pub Both enzymes catalyze the transfer of GalNAc from the donor substrate UDP-GalNAc to the non-reducing terminal GlcNAc of both N- and O-glycans in a β-1,4-linkage. nih.govencyclopedia.pubresearchgate.net While they share a similar substrate specificity, their tissue distribution differs significantly. nih.govencyclopedia.pub The expression of these enzymes is tissue-dependent and has been associated with the progression of certain human tumors. nih.govresearchgate.net

| Enzyme | Gene ID | Function | Localization |

| β4GalNAcT3 | 283358 | Transfers GalNAc to terminal GlcNAc in a β-1,4-linkage to form LacdiNAc. nih.govresearchgate.net | trans-Golgi network nih.govencyclopedia.pub |

| β4GalNAcT4 | 338707 | Transfers GalNAc to terminal GlcNAc in a β-1,4-linkage to form LacdiNAc. nih.govresearchgate.net | trans-Golgi network nih.govencyclopedia.pub |

While the more common form of LacDiNAc is the type-II structure (GalNAcβ1-4GlcNAc), a type-I isomer (GalNAcβ1-3GlcNAc) also exists. The synthesis of this type-I LacDiNAc is catalyzed by β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2). nih.govnih.gov This enzyme transfers a GalNAc residue to a GlcNAc residue via a β1–3 linkage. nih.gov Unlike β4GalNAcT3 and β4GalNAcT4, B3GALNT2 is primarily involved in the glycosylation of intracellular glycoproteins, particularly those residing in the endoplasmic reticulum. nih.gov The type-I LacDiNAc structure has been identified on O-glycans of α-dystroglycan. nih.govnih.gov

The synthesis of LacDiNAc is dependent on the availability of the activated sugar donor, Uridine Diphosphate N-Acetylgalactosamine (UDP-GalNAc). nih.govencyclopedia.pubresearchgate.net This nucleotide sugar serves as the substrate for the β4GalNAcT and B3GALNT2 enzymes, which transfer the GalNAc moiety to the acceptor glycan chain. nih.govencyclopedia.pubresearchgate.netwikipedia.org The cellular pool of UDP-GalNAc is crucial for the efficient biosynthesis of LacDiNAc-containing glycans.

Post-Glycosylation Modifications of LacdiNAc

Following its synthesis, the LacDiNAc disaccharide can be further modified by the addition of other sugar residues or chemical groups, which significantly increases the structural and functional diversity of these glycans. nih.govencyclopedia.pubresearchgate.net

LacDiNAc glycans are often capped with sialic acid residues in a process called sialylation. nih.govresearchgate.netnih.gov The sialylated form of the LacDiNAc group is recognized by the asialoglycoprotein receptor in the liver, which can lead to the rapid clearance of the glycoprotein (B1211001) from circulation. nih.govnih.gov N-glycans with a sialylated LacdiNAc group have been found in prostate-specific antigen (PSA) from the sera of patients with prostate cancer. nih.govnih.gov The most common linkage is an α-2,6-linked sialic acid. nih.govencyclopedia.pub

Sulfation is another common modification of LacDiNAc glycans. nih.govresearchgate.netnih.gov The addition of a sulfate group to the 4-position of the GalNAc residue is carried out by N-acetylgalactosamine-4-O-sulfotransferases (GalNAc4STs), such as GalNAc4ST-1 (CHST8) and GalNAc4ST-2 (CHST9). encyclopedia.pub The resulting sulfated LacdiNAc group, SO4-4GalNAcβ1-4GlcNAc, is recognized by the mannose/GalNAc-4-SO4 receptor on hepatic endothelial cells. nih.gov This interaction is critical for the clearance of certain pituitary glycohormones, like lutropin, from the bloodstream. nih.govnih.gov

| Modification | Enzyme Family | Resulting Structure | Biological Recognition |

| Sialylation | Sialyltransferases | Sialyl-LacdiNAc | Asialoglycoprotein receptor nih.govnih.gov |

| Sulfation | GalNAc-4-O-sulfotransferases (e.g., CHST8, CHST9) encyclopedia.pub | SO4-4GalNAcβ1-4GlcNAc | Mannose/GalNAc-4-SO4 receptor nih.gov |

Fucosylation of LacdiNAc Glycans

The LacdiNAc motif can be further modified by the addition of fucose residues, a process known as fucosylation. This modification generates even more complex glycan structures with unique biological activities. nih.govresearchgate.net Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from a donor substrate, GDP-fucose, to the LacdiNAc acceptor.

The overexpression of α-1,3-fucosyltransferase has been shown to result in the formation of fucosylated LacdiNAc. nih.gov Specifically, Chinese hamster ovary (CHO) cells engineered to express both a β1,4-N-acetylgalactosaminyltransferase (the enzyme that synthesizes LacdiNAc) and human α1,3-fucosyltransferase IX produce N-glycans containing α1,3-fucosylated LacdiNAc (LDNF), with the structure GalNAcβ1-4(Fucα1-3)GlcNAcβ1-R. nih.gov These cells were also found to synthesize novel "poly-LDNF" structures, which consist of repeating fucosylated LacdiNAc units. nih.gov The expression of fucosylated LacdiNAc N-glycan epitopes has been associated with different forms of cancer. researchgate.net

Fucosylated LacdiNAc structures have also been identified in the N-glycome of the human brain and in HEK-293 cell lines. researchgate.net The presence of these modifications highlights the tissue-specific nature of glycan biosynthesis and the potential for LacdiNAc to serve as a scaffold for a variety of terminal fucosylated structures. The presence of LacdiNAc has been found to negatively impact the action of many glycosyltransferases involved in terminal modifications, including fucosylation. nih.gov

| Enzyme Family | Specific Enzyme Example | Resulting Structure | Biological Context |

| Fucosyltransferases (FUTs) | α1,3-fucosyltransferase IX | GalNAcβ1-4(Fucα1-3)GlcNAc-R (LDNF) | Cancer, Human Brain Glycome nih.govresearchgate.net |

Interplay with General Glycosylation Pathways

The synthesis of LacdiNAc is not an isolated event but is integrated into the two major pathways of protein glycosylation: N-glycan and O-glycan biosynthesis. researchgate.netencyclopedia.pub The enzymes responsible for creating the LacdiNAc structure act on growing glycan chains that are attached to proteins as they transit through the secretory pathway.

N-Glycan Biosynthesis Pathways

N-glycans are attached to asparagine residues of proteins and undergo a complex series of processing steps in the endoplasmic reticulum and Golgi apparatus. The addition of LacdiNAc to N-glycans occurs in the Golgi. The synthesis is initiated by β4-N-acetylgalactosaminyltransferases (β4GalNAcTs), specifically β4GalNAcT3 and β4GalNAcT4, which transfer a GalNAc residue to a terminal GlcNAc residue of an N-glycan. nih.govresearchgate.net

The presence of LacdiNAc on N-glycans can have significant functional consequences. For example, the expression of LacdiNAc on the N-glycans of cell surface glycoproteins like β1-integrin can modulate their function and affect cellular properties such as invasion. nih.govresearchgate.net Furthermore, the addition of other sugar modifications can influence LacdiNAc synthesis; for instance, the prior formation of a bisecting GlcNAc on an N-glycan almost completely inhibits the synthesis of LacdiNAc by B4GALNT3. nih.gov This indicates a complex regulatory network within the N-glycan biosynthesis pathway that controls the final glycan structure. The presence of LacdiNAc can, in turn, suppress further N-glycan capping, including sialylation and fucosylation. nih.govmedicineinnovates.com

O-Glycan Biosynthesis Pathways

O-glycans are attached to serine or threonine residues of proteins, and their synthesis is also initiated and elaborated within the Golgi apparatus. The LacdiNAc disaccharide can also be found on O-glycans. encyclopedia.pub The biosynthesis on O-glycans is carried out by the same β4GalNAcT3 and β4GalNAcT4 enzymes that act on N-glycans. researchgate.netresearchgate.net These enzymes transfer GalNAc from UDP-GalNAc to a non-reducing terminal GlcNAc residue of an O-glycan to form the LacdiNAc group. researchgate.netresearchgate.net

The LacdiNAc group on O-glycans can be further modified by sialylation, sulfation, and fucosylation. encyclopedia.pub The presence of LacdiNAc on O-glycans contributes to the structural diversity of these molecules and is involved in various biological recognition events. researchgate.net

| Glycosylation Pathway | Cellular Location | Key Enzymes | Impact on LacdiNAc Synthesis |

| N-Glycan Biosynthesis | Golgi Apparatus | β4GalNAcT3, β4GalNAcT4 | Addition to terminal GlcNAc of N-glycans. Inhibited by prior bisecting GlcNAc. researchgate.netnih.gov |

| O-Glycan Biosynthesis | Golgi Apparatus | β4GalNAcT3, β4GalNAcT4 | Addition to terminal GlcNAc of O-glycans. researchgate.netresearchgate.net |

Advanced Synthetic Methodologies for Lacdinac I Mp Glycoside and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an effective strategy for constructing complex glycans. rsc.org This approach circumvents the need for extensive protecting group manipulations often required in purely chemical synthesis, while ensuring high regio- and stereoselectivity. rsc.org

Utilization of Recombinant Glycosyltransferases for Regio- and Stereoselective Glycosidic Bond Formation

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high specificity. sigmaaldrich.comnih.gov Recombinant glycosyltransferases, produced in larger quantities through biotechnological methods, are invaluable tools in chemoenzymatic synthesis. sigmaaldrich.com For the synthesis of the LacDiNAc motif, specific β1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs) are employed. These enzymes transfer an N-acetylgalactosamine (GalNAc) residue from a donor substrate, typically UDP-GalNAc, to a terminal N-acetylglucosamine (GlcNAc) residue of an acceptor molecule. mdpi.comnih.gov

The biosynthesis of the LacDiNAc group is primarily catalyzed by two enzymes, β4GalNAcT3 and β4GalNAcT4. mdpi.comnih.gov These enzymes exhibit high homology and are responsible for transferring GalNAc in a β-1,4-linkage to non-reducing terminal GlcNAc residues on both N- and O-glycans. nih.gov The use of these recombinant enzymes in synthetic schemes allows for the precise and controlled formation of the desired GalNAcβ1-4GlcNAc linkage.

Application of Mutant Galactosyltransferases (e.g., Y284L β1,4-GalT1)

While wild-type glycosyltransferases are highly specific, protein engineering has expanded their synthetic utility. A notable example is the Y284L mutant of human placental β1,4-galactosyltransferase-I (β1,4-GalT1). oup.comnih.gov The wild-type β1,4-GalT1 typically transfers galactose (Gal) from UDP-Gal to GlcNAc acceptors. oup.com However, a single point mutation, replacing tyrosine at position 284 with leucine (B10760876) (Y284L), dramatically alters its donor specificity.

This Y284L mutant of human β1,4-GalT1 exhibits a complete shift in donor specificity from UDP-Gal to UDP-GalNAc. oup.comresearchgate.net This engineered enzyme efficiently catalyzes the transfer of GalNAc to GlcNAc acceptors, effectively functioning as a LacDiNAc synthase. oup.com A key advantage of this mutant is that its galactose transferase activity is completely abolished, preventing the formation of undesired byproducts. oup.comnih.gov This specificity makes the Y284L mutant a powerful tool for the synthesis of LacDiNAc-containing glycoconjugates with high yields. oup.comnih.gov Similar mutations in β1,4-GalT1 orthologues from other species, such as mouse, rat, and pig, have also resulted in a complete switch of donor specificity to UDP-GalNAc. researchgate.net

Integration of Chemical and Enzymatic Steps

The chemoenzymatic synthesis of LacDiNAc glycosides often begins with the chemical synthesis of a suitable acceptor molecule, which is then subjected to enzymatic glycosylation. This integration allows for the creation of a diverse range of LacDiNAc analogs. For instance, mono- and bivalent GlcNAc acceptors with specific linkers can be chemically prepared and then used as substrates for the Y284L β1,4-GalT1 mutant to produce corresponding LacDiNAc structures. oup.com

An example of this integrated approach is the synthesis of LacDiNAc glycomimetics. oup.com The process can involve the in situ generation of the UDP-GalNAc donor from UDP-GlcNAc using an epimerase, which is then utilized by the mutant galactosyltransferase to glycosylate a chemically synthesized acceptor. oup.com This one-pot, multi-enzyme system demonstrates the seamless integration of enzymatic steps to achieve complex glycan synthesis. researchgate.net

Enzymatic Synthesis Strategies

Purely enzymatic synthesis offers a highly efficient and stereoselective route to complex carbohydrates, often mimicking biosynthetic pathways. mdpi.com These strategies rely on the coordinated action of multiple enzymes to build glycan structures from simple precursors.

Directed Glycosylation via Specific Glycosyltransferases

Directed glycosylation involves the use of specific glycosyltransferases to sequentially add monosaccharide units to a growing glycan chain. sigmaaldrich.com In the context of LacDiNAc synthesis, this involves the specific action of a β4GalNAcT. The process starts with a GlcNAc-terminated acceptor, and the β4GalNAcT catalyzes the transfer of GalNAc from UDP-GalNAc to form the LacDiNAc disaccharide.

The success of this strategy hinges on the availability and specificity of the required glycosyltransferases. rsc.org The high regio- and stereoselectivity of these enzymes ensures the formation of the correct glycosidic linkage without the need for protecting groups. rsc.org

Enzyme Module Systems in Glycan Synthesis

Enzyme module systems represent a more advanced approach to enzymatic synthesis, where multiple enzymes are organized to perform cascade reactions. researchgate.netacs.org These systems can be designed for the synthesis of nucleotide sugars and their subsequent use in glycosylation reactions. researchgate.net For instance, a module can be constructed to synthesize UDP-GalNAc, which then serves as the donor for a glycosyltransferase in a subsequent module. researchgate.net

These modules can be compartmentalized, for example, by immobilizing enzymes on magnetic beads, which facilitates their separation and reuse. acs.orgresearchgate.net This approach has been used in automated glycan synthesis platforms, allowing for the efficient production of complex oligosaccharides. researchgate.netnih.gov A combination of the Y284L β4GalT mutant and UDP-Glc/-GlcNAc 4'-epimerase has been used in such a system for the in situ formation of UDP-GalNAc and subsequent synthesis of bivalent LacDiNAc structures. researchgate.net This highlights the potential of enzyme module systems for the streamlined and scalable synthesis of LacDiNAc glycosides and their analogs.

Data Tables

Table 1: Key Enzymes in LacDiNAc Synthesis

| Enzyme | Function | Application |

| β1,4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) | Transfers GalNAc to GlcNAc in a β-1,4-linkage | Synthesis of the LacDiNAc motif |

| β1,4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4) | Transfers GalNAc to GlcNAc in a β-1,4-linkage | Synthesis of the LacDiNAc motif |

| Y284L mutant of human β1,4-galactosyltransferase-I (Y284L β1,4-GalT1) | Transfers GalNAc to GlcNAc with high specificity | Chemoenzymatic synthesis of LacDiNAc analogs |

| UDP-Glc(NAc)-4'-epimerase | Interconverts UDP-GlcNAc and UDP-GalNAc | In situ generation of UDP-GalNAc donor |

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity, reduced need for protecting groups, versatility in analog synthesis | Requires availability of specific enzymes |

| Enzymatic Synthesis | Mimics natural biosynthetic pathways, high efficiency and specificity, environmentally friendly | Can be limited by enzyme availability and stability |

Synthesis of LacdiNAc Glycomimetics and Derivatives

The synthesis of N,N'-diacetyllactosamine (LacdiNAc) glycomimetics and derivatives is a critical area of research for investigating the biological roles of this unique carbohydrate motif. These synthetic molecules serve as valuable tools for studying protein-carbohydrate interactions, developing diagnostic probes, and exploring potential therapeutic applications. Advanced synthetic methodologies, including both chemical and enzymatic approaches, have been developed to access a variety of LacdiNAc-containing structures, from simple glycosides to complex multivalent and polymeric constructs.

Design Principles for Multivalent Ligands

Single glycan-protein interactions are often characterized by low affinity. nih.gov To overcome this, nature frequently employs multivalency, where multiple copies of a carbohydrate ligand are presented to achieve higher avidity and specificity in binding to target receptors. nih.govresearchgate.net The design of synthetic multivalent LacdiNAc ligands is guided by several key principles aimed at mimicking and enhancing these natural interactions.

A crucial factor in the design of multivalent ligands is the choice of the scaffold, which influences the size, shape, valency, and spacing of the presented LacdiNAc units. nih.gov Various scaffolds have been utilized for the multivalent presentation of glycans, including proteins, peptides, glycodendrimers, glycopolymers, and nanoparticles. rsc.orgnih.gov The geometry and arrangement of the LacdiNAc ligands on the scaffold are critical for optimizing binding to multivalent receptors. researchgate.net For instance, protein nanoparticle scaffolds can be designed with specific geometries (e.g., tetrahedral, octahedral, icosahedral) to present viral glycoproteins in a controlled manner, which can modulate the accessibility of specific epitopes. zbiotech.comrsc.org

The length and flexibility of the linker connecting the LacdiNAc moiety to the scaffold also play a significant role in binding affinity. researchgate.net Linkers must be long enough to allow the ligand to reach its binding site without steric hindrance from the scaffold or adjacent ligands. The density of the LacdiNAc units on the scaffold is another important parameter; a high density can lead to a "cluster effect," significantly enhancing binding avidity. oup.com

The design of multivalent LacdiNAc ligands can be tailored to target specific biological systems. For example, bivalent LacdiNAc constructs have been synthesized and shown to be potent ligands for activation receptors on natural killer (NK) cells, such as NKR-P1 and CD69. nih.gov A synthetic bivalent tethered di-LacdiNAc has been identified as an effective precipitating agent for these receptors, highlighting its potential for immunoactive glycodrug development. nih.gov

The following table summarizes key design principles for multivalent ligands and their implications for LacDiNAc constructs.

| Design Principle | Implication for LacDiNAc Ligands |

| Scaffold Selection | The choice of scaffold (e.g., protein, polymer, dendrimer) determines the overall size, shape, and valency of the multivalent construct, influencing its interaction with biological targets. |

| Ligand Valency | Increasing the number of LacdiNAc units can enhance binding avidity to multivalent receptors. |

| Ligand Spacing and Density | Optimal spacing and density of LacdiNAc moieties on the scaffold are crucial for achieving high-affinity binding and can be tuned to match the arrangement of binding sites on the target receptor. |

| Linker Length and Flexibility | The linker connecting LacdiNAc to the scaffold should be of sufficient length and flexibility to allow for effective binding without steric hindrance. |

| Scaffold Geometry | The three-dimensional arrangement of LacdiNAc ligands can be controlled through the use of scaffolds with defined geometries, potentially leading to enhanced binding specificity. |

Preparation of Functionalized LacDiNAc Constructs (e.g., MP Glycosides, Biotinylated Forms)

The synthesis of functionalized LacDiNAc constructs, such as those bearing a 4-methoxyphenyl (B3050149) (MP) aglycone or a biotin (B1667282) tag, is essential for their use as probes in various biological assays. The MP group can serve as a chromophore for UV detection and as a handle for further chemical modification, while biotin enables high-affinity binding to streptavidin, facilitating immobilization and detection.

Synthesis of LacDiNAc(I) MP Glycoside:

While a specific, detailed synthesis of this compound (4-Methoxyphenyl 3-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside) is not extensively reported in the readily available literature, its synthesis would likely follow established glycosylation strategies. A plausible chemoenzymatic approach would involve the enzymatic transfer of an N-acetylgalactosamine (GalNAc) residue to a suitable 4-methoxyphenyl N-acetylglucosaminide (GlcNAc-MP) acceptor. This can be achieved using a β1,4-N-acetylgalactosaminyltransferase (β4GalNAcT). For instance, a mutant of human placental β1,4-galactosyltransferase-I (Y284L mutant) has been shown to exhibit N-acetylgalactosaminyltransferase activity, effectively transferring GalNAc from UDP-GalNAc to GlcNAc acceptors. researchgate.net

Preparation of Biotinylated LacDiNAc Constructs:

A chemoenzymatic method has been reported for the synthesis of biotinylated LacdiNAc-containing oligosaccharides. rsc.org This approach involves the enzymatic synthesis of a LacdiNAc-LacNAc tetrasaccharide with an amino-linker at the reducing end. The terminal GalNAc residue is then selectively oxidized at the C6-position using galactose oxidase to yield a C6-aldehyde. This aldehyde is subsequently reacted with a biotin derivative containing a hydrazide or aminooxy group, followed by reduction, to afford the C6-biotinylated tetrasaccharide. rsc.org

The following table outlines a general chemoenzymatic strategy for the preparation of a biotinylated LacdiNAc-LacNAc tetrasaccharide.

| Step | Description | Key Reagents/Enzymes |

| 1 | Chemo-enzymatic synthesis of LacdiNAc-LacNAc with a terminal amino-linker. | Recombinant glycosyltransferases |

| 2 | Oxidation of the terminal GalNAc at the C6-position to form a C6-aldehyde. | Galactose oxidase |

| 3 | Reaction of the C6-aldehyde with a biotin derivative (e.g., biotinamidohexanoic acid hydrazide). | Biotin derivative |

| 4 | Reduction of the resulting linkage. | Reducing agent (e.g., sodium cyanoborohydride) |

This method allows for the site-specific introduction of a biotin label, which is valuable for studying the interactions of LacdiNAc-containing glycans with their binding partners using techniques such as surface plasmon resonance (SPR) and enzyme-linked lectin assays (ELLA).

Synthesis of Poly-LacdiNAc Oligomers

The synthesis of oligosaccharides with repeating LacdiNAc units, known as poly-LacdiNAc, is of significant interest as these structures are found on some glycoproteins and may have unique biological functions. Both chemical and enzymatic strategies have been explored for the synthesis of these complex glycans.

One notable approach involves the overexpression of a Caenorhabditis elegans β1,4-N-acetylgalactosaminyltransferase in Chinese hamster ovary (CHO) cells, which led to the formation of poly-LacdiNAc structures on N-glycans. nih.gov This demonstrated the feasibility of producing these structures in a cellular context.

Chemoenzymatic methods have also been developed for the synthesis of poly-N-acetyllactosamine (poly-LacNAc) structures, which are closely related to poly-LacdiNAc. These methods typically involve the sequential or one-pot enzymatic extension of a GlcNAc acceptor using a β1,4-galactosyltransferase and a β1,3-N-acetylglucosaminyltransferase. zbiotech.comresearchgate.net A similar enzymatic strategy could potentially be adapted for the synthesis of poly-LacdiNAc by utilizing a β1,4-N-acetylgalactosaminyltransferase in place of the galactosyltransferase.

The synthesis of Type-I LacNAc repeating oligosaccharides has been achieved using a combination of two recombinant glycosyltransferases: E. coli O55:H7 β1,3-galactosyltransferase and H. pylori β1,3-N-acetylglucosaminyltransferase. rsc.org This enzymatic approach, performed in either a sequential or one-pot manner, allows for the controlled synthesis of di-, tri-, tetra-, and pentasaccharides.

The table below summarizes key findings from studies on the synthesis of poly-LacdiNAc and related structures.

| Study Focus | Key Findings | Reference |

| Cellular Synthesis of Poly-LacdiNAc | Overexpression of C. elegans β1,4-N-acetylgalactosaminyltransferase in CHO cells resulted in the production of N-glycans with poly-LacdiNAc structures. | nih.gov |

| Enzymatic Synthesis of Poly-LacNAc | Sequential and one-pot enzymatic synthesis of poly-LacNAc oligomers was achieved using recombinant β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase. | zbiotech.com |

| Chemoenzymatic Synthesis of Poly-LacNAc | Poly-LacNAc structures of defined lengths were produced using human β1,4-galactosyltransferase-1 and H. pylori β1,3-N-acetylglucosaminyltransferase for surface biofunctionalization. | researchgate.net |

These synthetic methodologies provide access to a range of LacdiNAc derivatives and oligomers, which are invaluable for advancing our understanding of the biological significance of this important glycan motif.

Molecular and Cellular Biological Roles of Lacdinac

Glycan-Lectin Recognition and Interaction Dynamics

The interaction between glycans and lectins is a fundamental mechanism for biological recognition. The LacdiNAc epitope is recognized by a variety of lectins from different organisms, which triggers diverse cellular responses.

Galectins are a family of β-galactoside-binding animal lectins involved in processes like cancer progression and immune response. nih.gov Galectin-3 (Gal-3), the sole chimera-type galectin, is known to be upregulated in many tumor cells and is a target for diagnostics and therapy. nih.gov In vitro studies have demonstrated that Galectin-3 has a high binding affinity for the LacdiNAc group through its carbohydrate-recognition domain (CRD). nih.govresearchgate.net This interaction is stronger than its binding to the more common LacNAc (Galβ1-4GlcNAc) epitope. nih.govnih.gov

The binding of Galectin-3 to LacdiNAc-bearing N-glycans on cell surface glycoproteins can mediate immune recognition and regulate the immune response. nih.govnih.gov For instance, Galectin-3 can bind to LacdiNAc on macrophages. encyclopedia.pubnih.gov Furthermore, this interaction can influence the adhesion of cells to the extracellular matrix. nih.govresearchgate.net The addition of the LacdiNAc disaccharide to cell cultures has been shown to inhibit the binding of Galectin-3 to human stem cells and endothelial cells in a dose-dependent manner, highlighting the specificity of this interaction. encyclopedia.pubnih.gov The development of multivalent LacdiNAc-displaying ligands is being explored to enhance the binding affinity and inhibitory potential for Galectin-3, which could have therapeutic applications. encyclopedia.pubnih.gov

| Lectin | Interacting Ligand | Key Findings | Research Context |

| Galectin-3 | LacdiNAc (GalNAcβ1-4GlcNAc) | Preferential binding to LacdiNAc over LacNAc. nih.gov | Immune response, Cancer progression nih.gov |

| Mediates immune recognition by binding to LacdiNAc on macrophages. nih.govnih.gov | Regulation of immune cells | ||

| Influences cell-to-substratum interaction and adhesion. nih.govmdpi.com | Cell adhesion, Signal transduction | ||

| Multivalent presentation of LacdiNAc enhances binding. nih.gov | Therapeutic inhibitor design |

The immune system utilizes a variety of C-type lectin-like receptors to recognize glycan structures on other cells.

NKR-P1: The NKR-P1 (Natural Killer Receptor Protein 1) family of C-type lectin-like receptors regulates the activity of natural killer (NK) cells. nih.gov Early studies on rat NKR-P1A reported Ca²⁺-dependent binding to monosaccharides, with a preference for GalNAc and GlcNAc. nih.gov While this suggested a potential interaction with LacdiNAc, which is composed of these monosaccharides, direct high-affinity binding of LacdiNAc to the human NKR-P1 receptor (also known as NKRP1A) has been a subject of controversy. nih.gov The primary ligand for human NKRP1A has been identified as the protein LLT1. nih.govbiorxiv.org The interaction is characterized by fast kinetics and low affinity, and it plays a role in maintaining NK cell self-tolerance and can be involved in immunosuppression in certain cancers. nih.govbiorxiv.org Glycosylation of the NKR-P1 receptor itself, particularly at asparagine residues Asn116 and Asn169, affects the dimerization interface of the receptor, which is crucial for its function. researchgate.net

CD69: CD69 is a transmembrane C-type lectin that functions as an early marker of lymphocyte activation and is involved in regulating immune responses. wikipedia.orgnih.gov Although it possesses a C-type lectin domain (CTLD), it lacks the typical Ca²⁺ binding residues, suggesting it may preferentially bind proteins. wikipedia.org However, its interactions can be carbohydrate-dependent. A key ligand for CD69 is Galectin-1, a carbohydrate-binding protein. nih.govnih.gov The interaction between CD69 and Galectin-1 is direct, specific, and dependent on carbohydrates, and it plays a role in modulating T-cell differentiation, particularly by negatively affecting Th17 differentiation. nih.govexcli.de While Galectin-1 binds β-galactosides, a direct interaction between CD69 and the LacdiNAc epitope itself has not been explicitly detailed. The known signaling pathways initiated by CD69 ligand binding include the Jak/Stat and mTOR/HIF1-α pathways. wikipedia.orgresearchgate.net

Certain plant lectins exhibit high specificity for particular glycan structures, making them valuable tools for glycobiology research and diagnostics. Wisteria floribunda agglutinin (WFA) is a legume lectin that shows a strong preference for N-glycans terminating in the LacdiNAc disaccharide. nih.govcanada.ca This preferential binding has been leveraged to detect changes in glycosylation associated with various cancers, including leukemia, prostate, pancreatic, ovarian, and liver cancers, where LacdiNAc expression is often elevated. nih.govrcsb.org

Surface plasmon resonance (SPR) studies have quantified the binding affinities of WFA for different sugars, confirming its high affinity for LacdiNAc. nih.govcanada.ca High-resolution crystal structures of WFA in complex with LacdiNAc have revealed the molecular basis for this specificity. The binding site includes a hydrophobic groove that is complementary to the GalNAc residue and also interacts with the GlcNAc sugar ring, significantly increasing the affinity for the disaccharide LacdiNAc compared to the monosaccharide GalNAc. nih.govrcsb.org

| Lectin | Ligand | Dissociation Constant (K D ) | Technique |

| Wisteria floribunda agglutinin (WFA) | LacdiNAc | 5.45 × 10⁻⁶ M canada.ca | Surface Plasmon Resonance (SPR) nih.gov |

| GalNAc | 9.24 × 10⁻⁵ M canada.ca | Surface Plasmon Resonance (SPR) nih.gov | |

| Gal | 4.67 × 10⁻⁴ M canada.ca | Surface Plasmon Resonance (SPR) nih.gov |

Role in Intercellular Communication and Signal Transduction

Carbohydrates play a pivotal role in intercellular communication. ehu.es The presence of LacdiNAc on cell surface glycoproteins can profoundly impact cell behavior by influencing cell adhesion, migration, and intracellular signaling cascades. nih.gov

The expression of LacdiNAc on cell surface N-glycans can either promote or suppress cell adhesion and migration, depending on the cell type and context. nih.govnih.gov Fibronectin, an extracellular matrix (ECM) glycoprotein (B1211001), is crucial for modulating cellular adhesion and migration. oncotarget.com The glycosylation status of both the ECM proteins and cell surface receptors like integrins can regulate these processes. oncotarget.comnih.gov

In some cancer cells, the appearance of LacdiNAc is associated with changes in adhesion to ECM components like fibronectin, laminin, and collagen. mdpi.com For example, overexpression of the enzyme that synthesizes LacdiNAc (β4GalNAcT3) in HCT116 colon cancer cells led to increased adhesion, migration, and invasion. nih.govmdpi.com Conversely, in neuroblastoma cells, increased LacdiNAc expression on β1-integrin resulted in decreased binding to the ECM, particularly laminin, and suppressed malignant properties. nih.govnih.gov In breast cancer cells, re-expression of LacdiNAc induced a mesenchymal-to-epithelial transition (MET), characterized by stronger adhesion to various ECM components and the expression of the epithelial marker E-cadherin. mdpi.com These findings suggest that LacdiNAc's role in cell adhesion is highly dependent on the specific cellular background and the glycoprotein it modifies. nih.gov

Glycosylation is a critical post-translational modification that can fine-tune the function of proteins, especially cell surface receptors. nih.govresearchgate.net

Integrins: Integrins are transmembrane receptors that mediate cell-matrix adhesion and are central to cell migration and signaling. nih.govglycoforum.gr.jp The N-glycans on integrin subunits can regulate their biological functions. glycoforum.gr.jp The expression of the LacdiNAc group on N-glycans of β1-integrin has been shown to modulate its function and affect cellular properties. nih.govresearchgate.net This modification can alter integrin-mediated signaling pathways. For instance, in colon cancer cells, LacdiNAc expression on β1-integrin was linked to the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinases (ERK), promoting malignant behavior. nih.gov In contrast, in neuroblastoma cells, LacdiNAc on β1-integrin led to the inactivation of signaling pathways involving FAK, Akt, and ERK, resulting in decreased malignancy. nih.govnih.gov This demonstrates that LacdiNAc glycosylation can act as a molecular switch, either positively or negatively regulating integrin signaling depending on the cellular context. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a fundamental role in regulating cell growth, proliferation, and survival. nih.govsigmaaldrich.com Aberrant EGFR signaling is frequently linked to cancer. nih.govcreative-diagnostics.com The function of EGFR is modulated by its glycosylation status. researchgate.netnih.gov Changes in the expression level of the LacdiNAc group on the N-glycans of EGFR can affect downstream signal transducing molecules, including FAK and Akt. nih.govresearchgate.netmdpi.com This modulation of EGFR signaling can, in turn, lead to changes in cell proliferation, migration, and adhesion. nih.govmdpi.com The glycosylation of EGFR's extracellular domain can influence ligand binding, receptor dimerization, and subsequent activation of intracellular signaling cascades. researchgate.netsigmaaldrich.comnih.gov The presence of specific glycans like LacdiNAc can therefore alter the cellular response to growth factors, contributing to the complex regulation of cell behavior. nih.govresearchgate.net

Impact on Receptor Binding and Activation Pathways

The LacDiNAc structure is a crucial recognition motif for various glycan-binding proteins, thereby influencing receptor-mediated signaling cascades. The biological activity of LacDiNAc can be finely tuned through modifications such as sialylation, sulfation, and fucosylation, which dictate its interaction with specific receptors and lectins. nih.govnih.govmdpi.com

Modified LacDiNAc structures are recognized by a variety of receptors, leading to the activation or inhibition of downstream signaling pathways. For instance, the sulfated form of LacDiNAc is recognized by the mannose/GalNAc-4-SO4 receptor, while the sialylated version is a ligand for the asialoglycoprotein receptor. mdpi.com In the context of cancer biology, the presence of LacDiNAc on cell surface glycoproteins, such as β1-integrin and the epidermal growth factor receptor (EGFR), has been shown to modulate intracellular signaling pathways that are critical for cell proliferation, migration, and adhesion. nih.govnih.gov These pathways often involve key signaling molecules like focal adhesion kinase (FAK), protein kinase B (AKT), paxillin, and Rho GTPases. nih.govnih.gov

A key interaction is that between LacDiNAc and galectin-3, a β-galactoside-binding lectin. This binding is implicated in regulating cell-to-substratum interactions, a fundamental process in cell adhesion and migration. nih.gov

Contributions to Immune Response Regulation

The LacDiNAc glycan motif is an important player in the intricate communication network of the immune system, primarily through its interactions with immune cell receptors.

Modulation of Natural Killer Cell Activity

While direct binding of LacDiNAc to Natural Killer (NK) cell receptors has not been extensively characterized, a significant indirect modulatory role is exerted through its interaction with galectin-3. Galectin-3 can function as a soluble inhibitory ligand for the NK cell activating receptor NKp30. nih.gov By binding to NKp30, galectin-3 can suppress the cytotoxic activity of NK cells against tumor cells. nih.gov Furthermore, galectin-3 can bind to the surface of tumor cells, effectively masking them from recognition by NK cells and thereby facilitating immune evasion. researchgate.net Given that LacDiNAc is a known ligand for galectin-3, its presence on tumor cell surfaces could contribute to this masking effect and subsequent inhibition of NK cell function.

Glycan-Mediated Immune Cell Interactions

The interaction between glycans and glycan-binding proteins is a fundamental mechanism for regulating immune cell functions. researchgate.net The LacDiNAc motif, through its binding to lectins like galectin-3, participates in these regulatory processes. Galectin-3 is expressed by various immune cells, including macrophages, and its interaction with glycans on other cells can modulate immune responses. oup.com The binding of galectin-3 to LacDiNAc-containing glycans on macrophages has been shown to regulate the immune response, highlighting the importance of this specific glycan structure in mediating intercellular communication within the immune system. oup.com

Influence on Cellular Development and Differentiation

The expression of LacDiNAc is dynamically regulated during cellular development and is associated with key processes such as stem cell maintenance and the functional differentiation of tissues.

Role in Stem Cell Self-Renewal

In mouse embryonic stem cells (mESCs), the LacDiNAc structure is essential for the maintenance of self-renewal. nih.govfrontiersin.org This function is mediated through its role in the leukemia inhibitory factor (LIF)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. frontiersin.org Specifically, LacDiNAc is required for the proper localization and function of the LIF receptor and its co-receptor gp130 within lipid rafts on the cell membrane. frontiersin.orgbohrium.com This localization is critical for the efficient transduction of the LIF signal, which activates STAT3 and subsequently promotes the expression of genes involved in pluripotency and self-renewal. frontiersin.orgbohrium.com

| Cell Type | Signaling Pathway | Role of LacDiNAc | Outcome |

| Mouse Embryonic Stem Cells | LIF/STAT3 | Required for LIF receptor and gp130 localization in lipid rafts | Maintenance of self-renewal |

Association with Functional Differentiation of Tissues (e.g., Mammary Gland)

The expression of the LacDiNAc group has been linked to the functional differentiation of epithelial tissues. A notable example is the bovine mammary gland, where the presence of LacDiNAc on glycoproteins is associated with the differentiated state of mammary epithelial cells. nih.govmdpi.comnih.gov This suggests a role for LacDiNAc in the specialized functions of the lactating mammary gland. The dynamic changes in LacDiNAc expression during different physiological states of the mammary gland underscore its importance as a marker and potential regulator of tissue differentiation.

| Tissue | Cell Type | Association of LacDiNAc |

| Bovine Mammary Gland | Epithelial Cells | Functional Differentiation |

Host-Pathogen Interactions Mediated by LacdiNAc

The N,N'-diacetyllactosamine (LacdiNAc) glycan motif, present on the surface of host cells, plays a significant role in mediating interactions with various pathogens. This structure can be recognized by specific pathogen adhesins, which are cell-surface proteins that enable pathogens to bind to host tissues, a critical step in colonization and the subsequent development of infection. The specificity of these adhesins for host glycans like LacdiNAc can determine the pathogen's tissue tropism, or the specific type of tissue it can infect.

Recognition by Bacterial Adhesins (e.g., Helicobacter pylori)

A prime example of a bacterial pathogen that interacts with the LacdiNAc motif is Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. oup.comnih.gov Adhesion to the gastric mucosa is a crucial prerequisite for a successful and persistent infection by H. pylori. oup.com The bacterium has evolved a sophisticated set of outer membrane proteins, or adhesins, that recognize specific carbohydrate structures on the gastric epithelium and the overlying mucus layer. nih.govoup.com

Initial research identified a novel adhesin in H. pylori, termed LabA (LacdiNAc-binding adhesin), which was reported to specifically recognize the LacdiNAc motif. oup.comoup.com This discovery was significant because, unlike other well-characterized H. pylori adhesins such as BabA and SabA which bind to Lewis b and sialyl-Lewis antigens respectively, the LacdiNAc motif recognized by LabA was found to be more restricted to the gastric mucosa. oup.com This specificity for a gastric glycan suggested that the LabA-LacdiNAc interaction could be a key determinant of H. pylori's pronounced tissue tropism for the stomach. oup.comoup.com

The LacdiNAc glycans are notably carried by the MUC5AC mucin, a major component of the gastric mucus that forms a protective layer over the epithelial cells. oup.com Studies have demonstrated a correlation between the expression of LacdiNAc on gastric mucins and the localization of H. pylori in infected individuals. oup.com Furthermore, in vitro experiments showed that soluble LacdiNAc could inhibit the binding of H. pylori to gastric tissue sections, reinforcing the idea of a specific interaction. researchgate.net

However, more recent structural and binding studies have introduced complexity to this initial model. While LabA is confirmed as an important adhesin for H. pylori, some research has failed to demonstrate a direct, high-affinity binding of the recombinant LabA protein to LacdiNAc. researchgate.net These findings have led to the hypothesis that LacdiNAc may not be the direct physiological ligand for LabA, or that the interaction is more complex than a simple one-to-one binding event. researchgate.net It is possible that LabA's role in adhesion is accessory, perhaps by supporting the function of another, yet-to-be-identified LacdiNAc-specific adhesin, or by recognizing a different, related glycan structure on the gastric mucosa. nih.gov

Despite the ongoing scientific discussion regarding the precise molecular interactions, the body of research underscores the importance of host glycans in the pathogenesis of H. pylori infection. The initial attachment of the bacterium to the gastric mucus is a critical step for colonization, protecting it from the harsh acidic environment of the stomach and the mechanical forces of digestion. nih.gov

Below is a data table summarizing the key proteins and glycans involved in the interaction between Helicobacter pylori and the host's gastric mucosa, with a focus on the LacdiNAc motif.

| Bacterial Component | Host Component | Interaction Details and Significance |

| LabA (LacdiNAc-binding adhesin) | LacdiNAc (GalNAcβ1-4GlcNAc) on MUC5AC mucin | Initially identified as a specific adhesin for LacdiNAc, contributing to the gastric tropism of H. pylori. oup.comoup.com More recent studies suggest the interaction may be indirect or that LabA's primary ligand is yet to be identified. researchgate.net |

| BabA (Blood group antigen-binding adhesin) | Lewis b (Leb) antigen | A well-characterized adhesin that mediates binding to fucosylated blood group antigens on gastric epithelial cells. oup.com |

| SabA (Sialic acid-binding adhesin) | Sialyl-Lewisa and Sialyl-Lewisx antigens | Binds to sialylated glycans that are often expressed in response to inflammation in the gastric mucosa. oup.com |

While the interaction between bacterial adhesins and the LacdiNAc motif has been most extensively studied in the context of H. pylori, the presence of this glycan in various human tissues suggests that it may be a target for other pathogens as well. However, at present, there is limited research identifying other bacterial adhesins with a specific affinity for LacdiNAc.

Analytical and Biophysical Methodologies in Lacdinac Research

Mass Spectrometry-Based Glycomics

Mass spectrometry (MS) has become an indispensable tool in glycomics, offering high sensitivity and detailed structural information. nih.gov Various MS-based approaches are utilized to elucidate the structure and location of LacDiNAc moieties within complex glycoconjugates.

LC-ESI-MS/MS for Glycan Structural Elucidation

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the detailed structural analysis of oligosaccharides. researchgate.net This method allows for the separation of complex glycan mixtures by LC, followed by ionization and subsequent fragmentation for structural elucidation by MS/MS.

In the analysis of LacDiNAc-containing glycans, LC-ESI-MS/MS provides crucial information on their composition and sequence. For instance, the presence of LacDiNAc antennae can be confirmed by characteristic fragment ions. A notable diagnostic ion for a LacDiNAc (GalNAc-GlcNAc) antenna is observed at a mass-to-charge ratio (m/z) of 407.16 [HexNAc₂]⁺. researchgate.net The fucosylated variant of this structure can be identified by a fragment ion at m/z 553.18 [HexNAc₂dHex₁]⁺. researchgate.net These signature fragments are essential for distinguishing LacDiNAc from other disaccharide structures.

The fragmentation patterns observed in LC-ESI-MS/MS spectra, particularly the generation of B and Y ions, are used to deduce the glycan sequence. Low-energy collision-induced dissociation (CID) is often employed to generate these informative fragments. The identification of these characteristic ions allows for the confident assignment of LacDiNAc-containing structures within a complex mixture of glycans. nih.gov

Non-Targeted Isomer-Sensitive N-Glycome Analysis

Due to the structural complexity and the existence of numerous isomers, a non-targeted approach is often necessary for a comprehensive analysis of the N-glycome. nih.gov This type of analysis aims to identify and quantify as many glycan structures as possible in a sample without prior selection. Isomer-sensitive methods are particularly crucial for distinguishing between different glycan structures with the same mass, such as those containing LacDiNAc versus the more common LacNAc (Gal-GlcNAc) motif.

Recent advancements in LC-MS/MS-based methods, often utilizing porous graphitized carbon (PGC) chromatography, have enabled the separation and identification of a wide range of N-glycan isomers. researchgate.net In non-targeted studies of various tissues, unusual glycan structures, including fucosylated LacdiNAc, have been identified through the manual inspection of MS/MS spectra for unusual diagnostic fragment ions. researchgate.net This approach has revealed tissue-specific expression of these non-canonical N-glycan modifications. researchgate.net

A multimodal data analysis workflow that integrates automated identification of N-glycan spectra with non-targeted profiling strategies allows for unprecedented depth and coverage of N-glycome features. nih.gov This enables the delineation of critical sub-structural determinants and glycan isomers, uncovering tissue-specific glycosylation patterns. nih.gov

Application of Ion Activation Methods (e.g., CID)

Ion activation methods are at the core of tandem mass spectrometry, providing the energy required to fragment precursor ions into smaller, structurally informative product ions. Collision-induced dissociation (CID) is the most widely used ion activation technique in glycan analysis. researchgate.net In CID, precursor ions are accelerated and collided with neutral gas molecules, leading to an increase in their internal energy and subsequent fragmentation.

The fragmentation patterns generated by CID are highly dependent on the structure of the glycan. For LacDiNAc-containing glycans, CID spectra can reveal the presence of specific structural motifs. For example, in the negative ion mode, characteristic fragmentation patterns can be used to identify sulfated LacdiNAc structures. A terminal 4-O-sulfated HexNAc, as found in sulfated LacdiNAc, can be identified by the presence of ³‚⁵A₁ and B₁ ions at m/z 167 and m/z 324, respectively. frontiersin.org

It is important to note that fragmentation conditions, such as collision energy, can influence the observed fragment ions. Modulation of collision energy can be used to improve structural elucidation. acs.org However, it is also crucial to be aware of potential "ghost" fragment ions that can arise from rearrangements, which could lead to false-positive assignments of structures like LacDiNAc. acs.org For instance, the fragment ion at m/z 407.2, commonly used as a signature for LacDiNAc, can also be produced by the fragmentation of the chitobiose core (GlcNAc-GlcNAc). acs.org Careful optimization and interpretation of CID spectra are therefore essential for accurate structural assignment.

| Precursor Ion Feature | Ion Activation Method | Key Fragment Ions (m/z) | Structural Implication |

| LacDiNAc antenna | CID | 407.16 | Presence of HexNAc₂ |

| Fucosylated LacDiNAc antenna | CID | 553.18 | Presence of HexNAc₂dHex₁ |

| 4-O-sulfated LacDiNAc | CID (Negative Mode) | 167 (³‚⁵A₁), 324 (B₁) | Terminal 4-O-sulfated HexNAc |

Isotope-Coded Glycosylation Site-Specific Tagging (IGOT-LC/MS)

Isotope-Coded Glycosylation Site-Specific Tagging (IGOT) is a powerful LC-MS-based method for the large-scale identification of N-glycosylated proteins and the determination of their glycosylation sites. nih.gov The technique involves the enzymatic removal of N-glycans using Peptide-N-glycosidase F (PNGase F) in the presence of ¹⁸O-labeled water. This results in the conversion of the asparagine (Asn) residue at the glycosylation site to aspartic acid (Asp), with the incorporation of an ¹⁸O atom into the carboxyl group of the newly formed Asp. nih.gov

This mass shift of +3 Da (due to the incorporation of one ¹⁸O and the deamidation) allows for the specific identification of formerly glycosylated peptides by mass spectrometry. The IGOT method is highly sensitive and can be used for high-throughput analysis of complex protein mixtures. nih.gov While not specific to the type of glycan present, IGOT can be used in conjunction with other techniques to identify proteins that are modified with LacDiNAc-containing glycans. Once a glycoprotein (B1211001) is identified using IGOT, further analysis of the intact glycopeptides or released glycans would be necessary to characterize the specific glycan structures, including the presence of LacDiNAc.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of complex glycan mixtures prior to mass spectrometric analysis. The ability to resolve isomers is a critical aspect of glycan analysis, and various chromatographic techniques have been developed for this purpose.

Porous Graphitized Carbon Liquid Chromatography (PGC-LC)

Porous graphitized carbon (PGC) chromatography is a powerful technique for the high-resolution separation of glycan structures, particularly for resolving structurally similar isomers. nih.gov PGC columns can separate closely related unlabeled glycan isomers that differ only in arm position and sialyl linkages. nih.gov This makes PGC-LC an invaluable tool in LacDiNAc research, where the differentiation from LacNAc isomers is crucial.

The retention mechanism of PGC is based on a combination of dispersive interactions and a polar retention effect on the graphite (B72142) surface. frontiersin.org This allows for the effective separation of underivatized glycan isomers. frontiersin.org The coupling of PGC-LC with ESI-MS/MS provides a robust platform for the detailed characterization of complex glycomes.

Studies have shown that PGC-LC can be used to separate fucosylated LacdiNAc containing structures. researchgate.net The unique isomer selectivity of PGC underscores the importance of analyzing isomeric structures in glycomics, facilitating the clear identification of complex glycan structures. researchgate.net Furthermore, the development of standardized methods using internal standards and software for post-acquisition normalization has improved the reproducibility of PGC-based glycan analyses, allowing for the creation of libraries of glycan structures with normalized retention values. nih.gov

| Chromatographic Method | Principle of Separation | Application in LacDiNAc Research | Key Advantages |

| PGC-LC | Dispersive interactions and polar retention on a graphite surface | Separation of LacDiNAc-containing glycan isomers from other structures, including LacNAc isomers. | High-resolution separation of underivatized glycan isomers. |

Capillary Electrophoresis for Glycan Analysis

Capillary electrophoresis (CE) has emerged as a powerful, high-resolution technique for the analysis of glycans, including complex structures like those containing the LacDiNAc (GalNAcβ1-4GlcNAc) motif. The principle of CE is based on the differential migration of charged molecules in an electric field within a narrow capillary, allowing for the separation of glycans with remarkable efficiency and sensitivity. This method is particularly adept at distinguishing between glycan isomers, which is crucial for the unambiguous structural characterization of carbohydrates.

In the context of LacDiNAc-containing glycans, CE can be employed to:

Assess Purity: Determine the purity of synthetically or biologically produced LacDiNAc(I) MP Glycoside.

Resolve Isomers: Separate the LacDiNAc-containing glycan from its isomers, such as those with different linkage positions of the N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc) residues.

Profile Complex Mixtures: Analyze complex mixtures of glycans released from glycoproteins to identify and quantify the relative abundance of those bearing the LacDiNAc motif.

Glycan Array Technologies

Glycan array technology provides a high-throughput platform for investigating the interactions of carbohydrates with glycan-binding proteins (GBPs), such as lectins and antibodies. This technology is instrumental in defining the binding specificity of these proteins and in identifying potential biological ligands for specific glycan structures like LacDiNAc.

Lectin Microarray Analysis for Binding Specificity

Lectin microarrays consist of a panel of different lectins immobilized on a solid support. These arrays are then incubated with a fluorescently labeled glycoprotein or a glycan probe, such as this compound, to determine which lectins exhibit binding. This approach provides a rapid and comprehensive profile of the glycan structures present on a glycoprotein or the binding preferences of a specific glycan.

Research has shown that certain lectins exhibit a binding preference for the LacDiNAc motif. For example, Wisteria floribunda agglutinin (WFA) is known to recognize terminal GalNAc residues and has been used to detect LacDiNAc-containing glycans. mdpi.com Furthermore, detailed analysis of lectin specificity using glycan arrays has identified other lectins that bind to terminal type 2 LacdiNAc (GalNAcβ1,4GlcNAc) structures, such as Erythrina cristagalli agglutinin (ECA) and Sambucus nigra agglutinin II (SNA-II). The binding of these lectins can be influenced by the surrounding glycan structure, highlighting the nuanced information that can be obtained from lectin microarray analysis.

Below is a table summarizing the binding specificity of selected lectins to LacDiNAc-containing structures based on glycan microarray data.

| Lectin | Abbreviation | Source Organism | Known LacDiNAc Binding Specificity |

| Wisteria floribunda Agglutinin | WFA | Wisteria floribunda | Recognizes terminal GalNAc residues. |

| Erythrina cristagalli Agglutinin | ECA | Erythrina cristagalli | Recognizes unsubstituted terminal type 2 LacdiNAc. |

| Sambucus nigra Agglutinin II | SNA-II | Sambucus nigra | Shows some binding to terminal type 2 LacdiNAc glycans. |

Carbohydrate Microarrays for Ligand Identification

Conversely, carbohydrate microarrays are fabricated by immobilizing a library of different glycan structures onto a solid surface. These arrays are then probed with a labeled glycan-binding protein to identify which glycans it recognizes. This is a powerful tool for discovering novel ligands for lectins, antibodies, and other GBPs.

In the context of LacDiNAc research, a carbohydrate microarray containing this compound could be used to screen a variety of biological samples or purified proteins to identify those that bind to this specific glycan. This can provide valuable insights into the potential biological receptors and interacting partners of LacDiNAc-containing structures, thereby helping to elucidate their physiological functions. While specific studies detailing the use of a this compound-focused carbohydrate microarray for novel ligand identification are not widely published, the technology represents a key approach for future research in this area.

Spectroscopic and Imaging Techniques for Glycan Visualization

While not extensively documented specifically for this compound, various spectroscopic and imaging techniques are generally applied to visualize and characterize glycans on cell surfaces and within tissues. These methods can provide spatial and temporal information about glycan distribution and dynamics.

Techniques such as fluorescence microscopy, often in conjunction with fluorescently labeled lectins that bind to LacDiNAc, can be used to visualize the location of these glycans on cells and in tissues. For example, the aforementioned Wisteria floribunda agglutinin (WFA), when conjugated to a fluorophore, can serve as a probe to image the distribution of LacDiNAc-containing glycoconjugates. Advanced imaging techniques, such as super-resolution microscopy, could potentially provide even more detailed insights into the nanoscale organization of these glycans on the cell surface.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques are increasingly being used to complement experimental studies of glycan structure and function. These approaches can provide detailed atomic-level insights into the conformational preferences of glycans and their interactions with binding partners.

Prediction of Ligand-Receptor Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding modes of glycan ligands, such as this compound, to their protein receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to predict its binding pose within the carbohydrate-binding site of a lectin or antibody. This can help to identify the key amino acid residues involved in the interaction and provide a structural basis for understanding binding specificity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction. An MD simulation of this compound in complex with a receptor could reveal the flexibility of the glycan and the dynamic nature of the hydrogen bonds and other non-covalent interactions that stabilize the bound state.

While specific computational studies on the binding of this compound are not extensively reported, the application of these modeling approaches to other glycan-lectin complexes has provided valuable insights into the principles of carbohydrate recognition. Such studies are crucial for the rational design of glycomimetics and inhibitors that target LacDiNAc-mediated biological processes.

Simulation of Glycan Conformational Dynamics

The three-dimensional structure and flexibility of glycans are critical determinants of their biological function, governing their interactions with binding partners such as proteins. Due to their inherent flexibility, experimental characterization of the complete conformational landscape of glycans can be challenging. Molecular dynamics (MD) simulations have, therefore, become an indispensable tool for providing atomic-level insights into the dynamic behavior of complex carbohydrates like this compound in solution. mpg.de These computational approaches allow for the exploration of the potential energy surface of the molecule, revealing the preferred conformations and the transitions between them.

The conformational dynamics of disaccharides are primarily dictated by the rotation around the glycosidic bonds. For a β(1→4) linkage, as found in LacDiNAc, the key degrees of freedom are the torsion angles (or dihedral angles) phi (φ) and psi (ψ). These angles define the relative orientation of the two monosaccharide rings. The standard definition for these angles in the context of a β(1→4) linkage is:

φ (phi): O5' - C1' - O4 - C4

ψ (psi): C1' - O4 - C4 - C5

Where the primed atoms belong to the non-reducing GalNAc residue and the unprimed atoms belong to the GlcNAc residue linked to the methyl propanoate (MP) aglycon. The MP group serves as a mimic for the continuation of the glycoconjugate structure, allowing for the study of the disaccharide's intrinsic conformational preferences.

Molecular dynamics simulations of such glycosides typically employ specialized force fields, such as CHARMM or GLYCAM, which have been parameterized to accurately model the interactions and energies of carbohydrates. nih.gov The simulation process involves placing the molecule in a solvent box, usually water, to mimic physiological conditions, and then solving Newton's equations of motion for all atoms over a certain period, often on the nanosecond to microsecond timescale.

The resulting trajectory provides a detailed movie of the molecule's movements. Analysis of this trajectory allows for the construction of a conformational energy map, often referred to as a Ramachandran plot for glycosidic linkages. This plot illustrates the probability of finding the molecule in a specific conformation defined by the φ and ψ angles. Regions of low potential energy on this map correspond to stable, frequently adopted conformations.

While specific simulation data for this compound is not extensively published, findings from simulations of structurally similar β(1→4)-linked disaccharides provide a strong basis for predicting its conformational behavior. These studies consistently show that the conformational space is generally restricted to a few low-energy regions. The major stable conformers are dictated by a combination of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects such as the exo-anomeric effect.

For the GalNAcβ1-4GlcNAc linkage, the conformational landscape is expected to be dominated by a primary low-energy minimum, with the possibility of minor, less populated conformational states. The flexibility within these states and the energy barriers for transition between them are key characteristics that can be elucidated from simulation.

The following interactive table summarizes the expected major conformational states for a generic β(1→4) glycosidic linkage based on computational studies of similar disaccharides. These values represent the approximate centers of the low-energy wells in the φ/ψ conformational space.

| Conformational State | Approximate φ Angle (°) | Approximate ψ Angle (°) | Relative Population | Key Stabilizing Interactions |

|---|---|---|---|---|

| Global Minimum | -80 to -60 | -160 to -140 | High | Exo-anomeric effect, minimal steric hindrance |

| Secondary Minimum | -60 to -40 | 80 to 100 | Low | Potential for inter-residue hydrogen bonding |

| Tertiary Conformer | 160 to 180 | -160 to -140 | Very Low | Higher energy state, less favorable sterically |

It is important to note that the precise values and relative populations of these conformers for this compound would be influenced by the specific force field parameters used in the simulation and the nature of the solvent environment. nih.gov Advanced simulation techniques, such as replica-exchange molecular dynamics or metadynamics, can be employed to enhance the sampling of the conformational space and obtain more accurate free energy landscapes. biorxiv.org These computational studies are crucial for understanding how the conformational flexibility of the LacDiNAc motif contributes to its recognition by specific lectins and enzymes in biological systems.

Emerging Research Areas and Future Directions for Lacdinac I Mp Glycoside

Exploration of Metabolism-Driven Glycosylation and Its Impact on LacdiNAc Expression

The expression of glycans on the cell surface is intrinsically linked to the metabolic state of the cell. The synthesis of LacDiNAc is dependent on the availability of the nucleotide sugar donor, UDP-N-acetylgalactosamine (UDP-GalNAc). This donor is produced through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, fluctuations in nutrient availability can directly impact the cellular pool of UDP-GalNAc and, by extension, the extent of LacDiNAc glycosylation.